methyl 4-sulfamoylthiophene-3-carboxylate
Overview
Description
Methyl 4-sulfamoylthiophene-3-carboxylate is an organic compound with the chemical formula C7H9NO4S2. It is a white to light yellow crystalline powder that is soluble in organic solvents such as ethanol, ether, and chloroform, but is poorly soluble in water . This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Methyl 4-sulfamoylthiophene-3-carboxylate is typically synthesized through an electrophilic substitution reaction of 5-methyl-4-thiophenemethanol. In the presence of concentrated sulfuric acid, the hydroxyl group reacts with an electrophilic reagent such as sodium hypochlorite to form the corresponding intermediate. This intermediate is then reacted with sulfamic acid to yield the final product .
Chemical Reactions Analysis
Methyl 4-sulfamoylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring, leading to the formation of various derivatives.
Common reagents used in these reactions include sulfuric acid, sodium hypochlorite, and sulfamic acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-sulfamoylthiophene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme inhibition and protein interactions.
Industry: This compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-sulfamoylthiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The thiophene ring can also participate in π-π interactions with aromatic residues, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Methyl 4-sulfamoylthiophene-3-carboxylate can be compared with other similar compounds, such as:
Methyl 4-aminosulfonyl-5-methylthiophene-3-carboxylate: This compound has a similar structure but with an amino group instead of a sulfonyl group.
Methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate: This is another isomer with a different substitution pattern on the thiophene ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
Methyl 4-sulfamoylthiophene-3-carboxylate (MMSTC) is an organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including antimicrobial properties, anti-inflammatory effects, and interactions with biomolecules, supported by data tables and relevant case studies.
Chemical Overview
- Molecular Formula : C₇H₉N₁O₄S₂
- Molecular Weight : Approximately 235.28 g/mol
- Structural Features : The compound features a thiophene ring with a sulfamoyl group and a carboxylate group, which contribute to its reactivity and potential interactions with biological molecules.
Biological Activity Overview
Research indicates several promising therapeutic applications for MMSTC:
- Antimicrobial Properties : Preliminary studies suggest that MMSTC may exhibit antimicrobial effects, making it a candidate for further pharmacological exploration.
- Anti-inflammatory Effects : The compound is being investigated for its potential to reduce inflammation, which could be beneficial in treating various inflammatory diseases.
- Interactions with Biomolecules : Initial findings indicate that MMSTC may interact with specific enzymes or receptors, influencing metabolic processes or cellular signaling pathways.
The precise mechanism of action for MMSTC is not fully elucidated; however, several hypotheses based on its structural characteristics include:
- Enzyme Inhibition : The sulfonyl group may form strong interactions with amino acid residues in proteins, potentially leading to inhibition or modulation of enzyme activity.
- Cellular Signaling Influence : The thiophene ring may participate in π-π interactions with aromatic residues, further influencing the biological activity of the compound.
Comparison of Related Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Methyl 4-(aminosulfonyl)-5-methylthiophene-3-carboxylate | Aminosulfonyl group instead of sulfamoyl | Potentially different biological activity due to amino substitution |
5-Methyl-4-sulfamoyl-thiophene-3-carboxylic acid methyl ester | Lacks methyl group on thiophene | May exhibit different solubility and reactivity |
Methyl 3-thiophenecarboxylic acid, 4-(aminosulfonyl)-5-methyl-, methyl ester | Contains an aminosulfonyl group | Distinct reactivity patterns due to different substituents |
Enzymatic Activity of Related Compounds
A study on the enzymatic activity of various methyl esters revealed significant differences in hydrolysis rates:
Methyl Esters | Concentration (mM) | Activity (U/mg of protein) |
---|---|---|
Methyl benzoate (1) | 0.72 | 0.12 |
Methyl 4-chlorobenzoate (2) | 0.44 | 0.20 |
Methyl thiophene-2-carboxylate (4) | 0.73 | 0.05 |
Methyl 3-(N,N-diethylsulfamoyl)thiophene-2-carboxylate (5) | 0.14 | 0.005 |
Properties
IUPAC Name |
methyl 4-sulfamoylthiophene-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4S2/c1-11-6(8)4-2-12-3-5(4)13(7,9)10/h2-3H,1H3,(H2,7,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRZKWAGTSKCLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC=C1S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40208083 | |
Record name | 3-Thiophenecarboxylic acid, 4-(aminosulfonyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40208083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59337-78-9 | |
Record name | 3-Thiophenecarboxylic acid, 4-(aminosulfonyl)-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059337789 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Thiophenecarboxylic acid, 4-(aminosulfonyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40208083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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